molecular formula C11H23NNa4O6P2 B13775272 Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate CAS No. 94232-76-5

Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate

Cat. No.: B13775272
CAS No.: 94232-76-5
M. Wt: 419.21 g/mol
InChI Key: QHAFCOFPFIVMIV-UHFFFAOYSA-J
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Description

Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate (hereafter referred to as Compound A) is a phosphonate derivative characterized by a branched alkyl chain (3,5,5-trimethylhexyl) linked to a bisphosphonate backbone via an imino group. The tetrasodium counterions enhance its water solubility, making it suitable for industrial applications such as water treatment, scale inhibition, or as a chelating agent . Its molecular formula is inferred as C₁₁H₂₄NNa₄O₆P₂, with a molecular weight of approximately 449.2 g/mol (calculated from analogous tripotassium salt data in ).

Properties

CAS No.

94232-76-5

Molecular Formula

C11H23NNa4O6P2

Molecular Weight

419.21 g/mol

IUPAC Name

tetrasodium;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine

InChI

InChI=1S/C11H27NO6P2.4Na/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4

InChI Key

QHAFCOFPFIVMIV-UHFFFAOYSA-J

Canonical SMILES

CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 3,5,5-trimethylhexylamine with formaldehyde: This step forms an intermediate imine compound.

    Reaction of the intermediate with phosphorous acid: This step leads to the formation of the diphosphonate structure.

    Neutralization with sodium hydroxide: This step converts the compound into its tetrasodium salt form.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through crystallization or other separation methods .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphonate esters, while substitution reactions can yield a variety of substituted diphosphonates .

Scientific Research Applications

Medical Applications

1.1 Osteoporosis and Bone Health

Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is related to bisphosphonates, which are commonly used in the treatment of osteoporosis and other bone diseases. These compounds inhibit osteoclast-mediated bone resorption, thereby helping to maintain bone density and reduce the risk of fractures. Clinical studies have demonstrated that bisphosphonates can effectively manage conditions such as Paget's disease and hypercalcemia associated with malignancy .

1.2 Chelating Agent in Medical Treatments

In a medical context, this compound acts as a chelating agent, which can bind to metal ions and facilitate their removal from the body. This property is particularly useful in treating heavy metal poisoning or conditions where excess calcium needs to be managed . Research indicates that its efficacy in chelation therapy may help mitigate the side effects associated with certain medications or conditions that lead to elevated metal ion levels.

Cosmetic Industry

2.1 Use as a Chelating Agent

In cosmetics, this compound is utilized for its ability to sequester metal ions that can destabilize formulations or lead to undesirable reactions. The Cosmetic Ingredient Review (CIR) has assessed its safety for use in cosmetic products, concluding that it is safe when used at appropriate concentrations . This compound helps enhance the stability and efficacy of various cosmetic formulations.

2.2 Anti-Aging Formulations

Due to its ability to inhibit oxidative stress and promote skin health, this compound is also explored in anti-aging products. Its role in reducing oxidative damage can contribute to improved skin appearance and texture .

Environmental Applications

3.1 Water Treatment

This compound finds applications in water treatment processes. It acts as a scale inhibitor by preventing the precipitation of calcium phosphate deposits in water systems . This property is vital for maintaining the efficiency of water treatment facilities and ensuring clean water supply.

3.2 Soil Remediation

In soil remediation efforts, this compound can be employed to bind heavy metals and reduce their bioavailability in contaminated sites. Its chelating properties allow for the extraction of toxic metals from soils, facilitating cleaner environments .

Summary of Key Findings

The following table summarizes the key applications of this compound across various fields:

Field Application Key Benefits
MedicalTreatment of osteoporosisInhibits bone resorption
Chelation therapyRemoves excess metal ions
CosmeticsStabilizer in formulationsEnhances product stability
Anti-aging productsReduces oxidative stress
EnvironmentalWater treatmentPrevents scale formation
Soil remediationBinds heavy metals

Mechanism of Action

The mechanism of action of tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes or prevent the formation of metal-based scales. The molecular targets and pathways involved include metal ion binding sites on enzymes and other proteins .

Comparison with Similar Compounds

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
Compound A (Tetrasodium variant) C₁₁H₂₄NNa₄O₆P₂ ~449.2 3,5,5-Trimethylhexyl, Sodium Water treatment, chelation
Tetrasodium [(propylimino)bis(methylene)]diphosphonate C₅H₁₁NNa₄O₆P₂ 335.05 Propyl, Sodium Polar solvent formulations
Tetraisopropyl Dichloromethylenebisphosphonate C₁₃H₂₄Cl₂O₆P₂ 409.16 Isopropyl, Chlorine Chemical synthesis
Tripotassium variant of Compound A C₁₁H₂₄K₃NO₆P₂ 488.6 3,5,5-Trimethylhexyl, Potassium High-pH systems
TMPP (Phosphate ester) C₂₁H₂₁O₄P 368.36 Methyl/Phenyl groups Flame retardants, plasticizers

Biological Activity

Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a synthetic compound belonging to the class of diphosphonates. Its biological activity is primarily associated with its ability to chelate metal ions, particularly calcium, which may have implications in various biological and therapeutic contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and associated research findings.

Chelation of Metal Ions

The primary mechanism through which tetrasodium diphosphonates exert their biological effects is through chelation. This property allows the compound to bind to metal ions such as calcium and magnesium, potentially altering their availability in biological systems. This can be particularly relevant in conditions where mineral imbalances contribute to disease pathology.

Inhibition of Calcification

Research indicates that diphosphonates can inhibit pathological calcification processes. By binding calcium ions, this compound may help prevent conditions such as vascular calcification and kidney stone formation.

Case Studies and Research Findings

Several studies have explored the biological activity of tetrasodium diphosphonates and related compounds:

  • Olfactory Dysfunction Post-COVID-19 :
    A study investigated the effects of a similar compound (tetrasodium pyrophosphate) on olfactory function in patients recovering from COVID-19. The study found that 81% of participants treated with tetrasodium pyrophosphate showed improvement in their olfactory function after one month of treatment compared to a control group treated with sodium chloride. The results suggested that the chelation of nasal calcium levels played a significant role in restoring olfactory senses .
  • Toxicity Assessments :
    Toxicological studies have assessed the safety profile of tetrasodium diphosphonates. For instance, acute oral toxicity studies indicated an LD50 ranging from 940 to 1219 mg/kg in rats, with observed symptoms including gastrointestinal irritation and weakness . These findings highlight the importance of understanding dosage and potential side effects when considering therapeutic applications.
  • Dermal Toxicity Studies :
    Dermal toxicity studies revealed low acute dermal toxicity for tetrasodium diphosphonates, with LD50 values exceeding 2000 mg/kg in animal models. Mild skin irritation was observed under specific testing conditions, indicating a relatively safe profile for topical applications .

Comparative Data Table

Study Type Finding Reference
Olfactory Dysfunction81% improvement in olfactory function post-treatment
Acute Oral ToxicityLD50: 940-1219 mg/kg; symptoms included weakness
Dermal ToxicityLD50 > 2000 mg/kg; mild irritation noted

Q & A

Q. What are the established synthetic pathways for tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate, and what critical parameters influence yield?

The synthesis involves phosphonic acid precursors and alkylation steps. Key steps include:

  • Condensation : Reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorus-containing reagents under controlled pH (8–10) to form the iminobis(methylene) backbone .
  • Phosphonation : Introduction of phosphonate groups via Arbuzov-type reactions, requiring anhydrous conditions to avoid hydrolysis .
  • Neutralization : Treatment with sodium hydroxide to form the tetrasodium salt, monitored by pH titration . Critical parameters include temperature (60–80°C for condensation), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios (amine:formaldehyde:phosphorus reagent = 1:2:2) .
Parameter Optimal Range Impact on Yield
Reaction Temperature60–80°CHigher yields above 70°C
pH (Condensation)8–10Below 8: Incomplete imine formation
SolventTHF/EthanolTHF enhances solubility of intermediates

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

Structural validation requires a multi-technique approach:

  • NMR Spectroscopy : 31^{31}P NMR confirms phosphonate group integration (δ 10–15 ppm for P–O–Na bonds) .
  • FT-IR : Peaks at 1050–1150 cm1^{-1} (P=O stretching) and 950–1000 cm1^{-1} (P–O–C linkages) .
  • X-ray Crystallography : Resolves spatial arrangement of the iminobis(methylene) backbone and sodium coordination (if crystalline) .
  • Elemental Analysis : Validates stoichiometry (e.g., Na:P ratio ≈ 4:2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported chelation efficacy of this compound across different metal ions?

Discrepancies arise from variations in experimental design:

  • Ionic Strength Effects : High salt concentrations (e.g., >0.1 M NaCl) may compete with metal binding. Use ion-selective electrodes to quantify free metal ions under standardized conditions .
  • pH Dependency : Chelation capacity peaks near pH 7–9 due to deprotonation of phosphonate groups. Perform titrations across pH 2–12 with EDTA as a control .
  • Metal Coordination Studies : Employ EXAFS or 1^{1}H-13^{13}C HMBC NMR to identify binding sites and stability constants .

Q. What methodologies optimize experimental conditions for studying this compound’s stability in aqueous and non-aqueous systems?

Stability assays should include:

  • Hydrolytic Stability : Accelerated aging at 40–80°C in buffered solutions (pH 4–10), monitored via HPLC for degradation products (e.g., free phosphates) .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (>200°C for anhydrous form) .
  • Solvent Compatibility : Test solubility and aggregation in polar aprotic solvents (DMF, DMSO) using dynamic light scattering (DLS) .

Q. How do structural modifications of the 3,5,5-trimethylhexyl group influence the compound’s biological or material science applications?

  • Lipophilicity : Branching in the alkyl chain enhances membrane permeability in biological systems (e.g., calcium chelation in osteoclast studies) .
  • Steric Effects : Bulky substituents reduce coordination with large metal ions (e.g., Fe3+^{3+}) but improve selectivity for smaller ions (e.g., Mg2+^{2+}) .
  • Synthetic Analogues : Compare with ethylhexyl or cyclohexyl variants via QSAR models to predict bioactivity .

Data Contradiction Analysis

Q. Why do migration studies report conflicting data on this compound’s leaching potential in polymer matrices?

Contradictions stem from:

  • Matrix Porosity : Low-density polyethylene (LDPE) vs. high-density (HDPE) affects diffusion rates. Use SEM-EDS to map phosphorus distribution in polymer cross-sections .
  • Accelerated vs. Real-Time Testing : Elevated temperatures (e.g., 60°C) may artificially increase leaching. Validate with real-time data over 6–12 months .
  • Detection Limits : LC-MS/MS (ppb sensitivity) vs. UV-Vis (ppm) can yield divergent results. Standardize analytical protocols across studies .

Methodological Recommendations

  • Synthesis Reproducibility : Document moisture control during phosphonation to prevent hydrolysis .
  • Toxicology Screening : Combine Ames tests () with zebrafish embryo assays to assess ecotoxicological risks .
  • Computational Modeling : Use DFT calculations to predict metal-binding affinities and guide experimental prioritization .

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